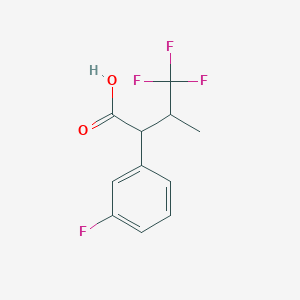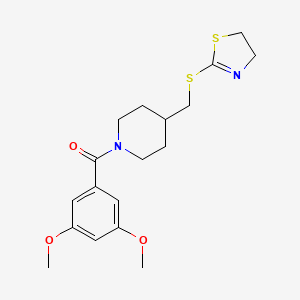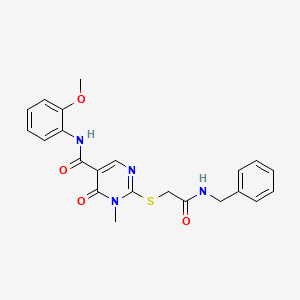
4,4,4-Trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid is a fluorinated organic compound with the molecular formula C10H8F4O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as increased stability and reactivity. It is commonly used in various scientific research applications due to its distinctive chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid typically involves the reaction of 4,4,4-trifluoro-2-butenoic acid ethyl ester with appropriate reagents under controlled conditions. For instance, one method involves mixing 1.0 g (5.94 mmol) of 4,4,4-trifluoro-2-butenoic acid ethyl ester with 0.15 mL (1.19 mmol) of 1,1,3,3-tetramethyl guanidine and 1.6 mL (29.8 mmol) of nitromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency. The use of automated reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
4,4,4-Trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4,4,4-Trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is explored for potential pharmaceutical applications due to its stability and reactivity.
Industry: The compound is used in the development of advanced materials and chemical processes
作用機序
The mechanism of action of 4,4,4-Trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid
- 4,4,4-Trifluoro-3-(trifluoromethyl)-2-butenoic acid
- 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid
Uniqueness
4,4,4-Trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which enhance its chemical stability and reactivity compared to other similar compounds .
特性
IUPAC Name |
4,4,4-trifluoro-2-(3-fluorophenyl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-6(11(13,14)15)9(10(16)17)7-3-2-4-8(12)5-7/h2-6,9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNVORQIGAVQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)F)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide](/img/structure/B2659504.png)




![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-nitrofuran-2-carboxamide](/img/structure/B2659514.png)



![Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate](/img/structure/B2659522.png)
![N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659523.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2659524.png)

